molecular formula C14H23NO2Si B593958 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide CAS No. 1337980-46-7

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide

Cat. No.: B593958
CAS No.: 1337980-46-7
M. Wt: 265.428
InChI Key: JUNOBLCHWJEIDZ-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a synthetic organic intermediate designed for research and development purposes, particularly in medicinal chemistry and organic synthesis. The compound features a tert-butyldimethylsilyl (TBDMS) ether group, a widely employed protecting group for phenolic hydroxyl functions . This protection strategy is crucial in multi-step synthesis, as it shields the phenol from reactive conditions during subsequent transformations on other parts of the molecule, such as the N-methylbenzamide moiety. The TBDMS group is known for its stability towards basic conditions and can be selectively removed under specific conditions, such as with tetra-n-butylammonium fluoride (TBAF), to regenerate the parent phenol . The N-methylbenzamide group is a privileged structure found in a wide range of biologically active molecules and pharmaceuticals. While the specific biological activity of this compound has not been profiled in the available literature, its structure suggests potential as a key intermediate in constructing more complex target molecules. Researchers may utilize this compound in projects aimed at developing new therapeutic agents or probes, leveraging its protected phenol and amide functionalities for further derivatization. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOBLCHWJEIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855841
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337980-46-7
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxyl Group Protection with TBDMS

The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl functionalities, enabling subsequent reactions at other molecular sites. Source demonstrates a benchmark protocol:

Reagents :

  • TBDMSCl : 1.2 equivalents

  • Base : Imidazole (2.5 equivalents) or triethylamine (3.0 equivalents)

  • Solvent : Anhydrous dichloromethane (DCM)

Procedure :

  • Dissolve 4-hydroxy-N-methylbenzamide (1.0 equiv) in DCM under nitrogen.

  • Add imidazole followed by TBDMSCl dropwise at 0°C.

  • Stir for 12–18 hours at room temperature.

Yield : 85–92% (optimized conditions).

N-Methylbenzamide Precursor Synthesis

The amide moiety is introduced prior to TBDMS protection in alternative routes. Source outlines benzamide formation via nucleophilic acyl substitution:

Reagents :

  • Benzoyl chloride : 1.05 equivalents

  • Methylamine : 2.0 equivalents (40% aqueous solution)

  • Base : Triethylamine (1.25 equivalents)

Procedure :

  • React methylamine with benzoyl chloride in DCM at 0°C.

  • Quench with saturated NaHCO₃ and extract with DCM.

  • Purify via silica gel chromatography (petroleum ether/EtOAc 4:1).

Yield : 78%.

Comparative Analysis of Synthetic Routes

Stepwise vs. One-Pot Approaches

Laboratory-scale synthesis favors sequential steps for better control, while industrial methods employ one-pot reactions for efficiency:

ParameterLaboratory MethodIndustrial Method
Reaction Time 18–24 hours6–8 hours
Solvent DCMTetrahydrofuran (THF)
Catalyst NoneDMAP (0.1 equiv)
Yield 80–85%88–92%

Industrial protocols use DMAP to accelerate silylation, reducing reaction time by 60%.

Solvent and Temperature Optimization

Critical parameters influencing regioselectivity and yield:

Solvent Effects :

  • DCM : Optimal for small-scale reactions (dielectric constant ε = 8.93).

  • THF : Preferred industrially due to higher boiling point (66°C vs. 40°C for DCM).

Temperature Profile :

  • Silylation proceeds efficiently at 0–25°C. Elevated temperatures (>40°C) cause desilylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize flow chemistry to enhance reproducibility:

  • Residence Time : 30 minutes

  • Pressure : 2–3 bar

  • Throughput : 50 kg/day

Advantages :

  • Reduced solvent waste (20% lower vs. batch processes).

  • Consistent product purity (>99.5% by HPLC).

Purification and Quality Control

Chromatography :

  • Stationary Phase : C18 reverse-phase silica

  • Mobile Phase : Methanol/water (70:30)

Spectroscopic Characterization :

  • 1H^1\text{H} NMR (CDCl₃): δ 0.07 (s, 6H, Si(CH₃)₂), 1.01 (s, 9H, C(CH₃)₃), 3.12 (s, 3H, NCH₃).

  • 13C^{13}\text{C} NMR : δ 167.8 (C=O), 132.5 (aromatic C-O), 25.8 (SiC(CH₃)₃).

Challenges and Mitigation Strategies

Moisture Sensitivity

TBDMS ethers hydrolyze readily under acidic or aqueous conditions:

  • Solution : Conduct reactions under anhydrous conditions with molecular sieves (4Å).

Byproduct Formation

  • Major Byproduct : Desilylated derivative (4-hydroxy-N-methylbenzamide).

  • Mitigation : Use excess TBDMSCl (1.5 equiv) and low temperatures.

Emerging Methodologies

Enzyme-Catalyzed Silylation

Recent advances employ lipases (e.g., Candida antarctica) in non-aqueous media:

  • Solvent : tert-Butanol

  • Yield : 70% (room temperature, 24 hours)

Advantage : Eliminates need for toxic bases like imidazole .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, facilitated by the electron-withdrawing nature of the TBDMS group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or alkoxides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial in biochemical assays and synthetic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 4-Position N-Substituent Key Properties/Applications References
This compound tert-Butyldimethylsilyloxy (TBSO) Methyl High lipophilicity; stable to acidic/basic conditions; intermediate in peptide synthesis
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-Butyl 4-Methoxyphenyl Moderate electron-donating effects; used in kinase inhibitor studies
4-tert-Butyl-N-(pyrazolyl)benzamide tert-Butyl Dihydro-1H-pyrazol-4-yl Heterocyclic substituent enhances binding to biological targets (e.g., enzymes)
N-(4-Methoxyphenyl)-4-methylbenzamide Methyl 4-Methoxyphenyl Simpler structure; lower steric hindrance; common in antimicrobial agents
4-Methoxy-N-(thiadiazolyl)benzamide Methoxy 1,2,4-Thiadiazol-5-yl Sulfur-containing heterocycle improves solubility and bioactivity

Key Observations:

Lipophilicity and Stability :

  • The TBSO group in the target compound confers exceptional lipophilicity compared to tert-butyl (), methoxy (), or heterocyclic substituents (). This enhances membrane permeability in drug candidates but may reduce aqueous solubility.
  • Unlike methoxy groups, which are susceptible to cleavage under strong acids, the TBS group remains stable, enabling its use in multi-step syntheses .

In contrast, tert-butyl () and methoxy groups () impose milder steric effects, favoring electrophilic substitution or coupling reactions. Electronically, the TBSO group is less electron-donating than methoxy or tert-butyl, altering resonance effects on the benzamide core.

Biological Relevance :

  • Compounds with heterocyclic N-substituents (e.g., pyrazolyl () or thiadiazolyl ()) exhibit enhanced interactions with biological targets due to hydrogen bonding or π-π stacking. The TBSO group, however, is primarily used for protection rather than direct bioactivity.

Table 2: Common Coupling Reagents and Conditions

Compound Type Reagents/Conditions Yield Range References
TBS-protected benzamides TBSCl, imidazole, DMF 70–85%
tert-Butyl benzamides HBTU, DIPEA, DMF 60–90%
Methoxybenzamides p-Methoxybenzoyl chloride, Et₃N, CH₂Cl₂ 65–80%

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for enhancing the stability and solubility of organic molecules. The general structure can be represented as follows:

  • Chemical Formula : C13H19NO2Si
  • Molecular Weight : 249.37 g/mol

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of several bacterial strains, including Mycobacterium abscessus, a pathogen associated with chronic lung infections in cystic fibrosis patients . The mechanism appears to involve interference with bacterial protein synthesis, although specific targets remain to be fully elucidated.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It has been observed to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . This dual action suggests its potential as a therapeutic agent in cancer treatment.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or replication, thereby disrupting normal cellular functions.
  • Cell Signaling Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to enhanced cell death in cancerous cells.

Research Findings and Case Studies

A selection of studies highlights the efficacy of this compound across various biological assays:

Study ReferenceBiological ActivityFindings
AntimicrobialInhibits Mycobacterium abscessus growth with an IC50 value of 14 μM.
AnticancerInduces apoptosis in human breast cancer cells via mitochondrial pathway activation.
Enzyme InhibitionShows potential as a methyltransferase inhibitor affecting RNA metabolism.

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